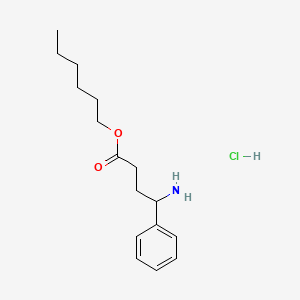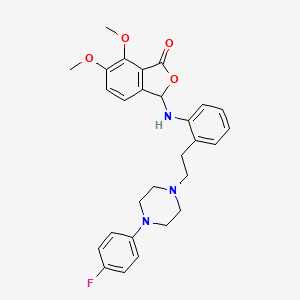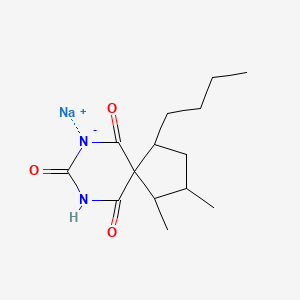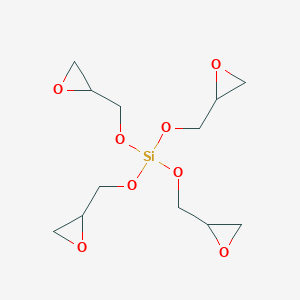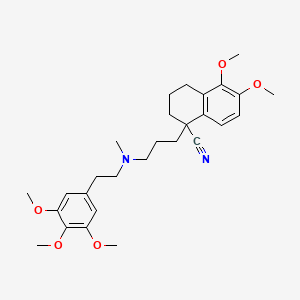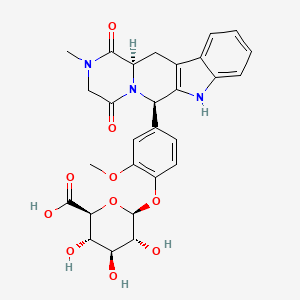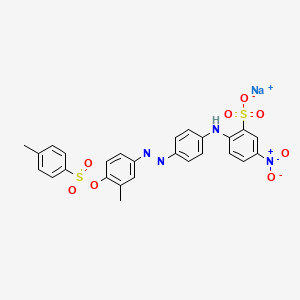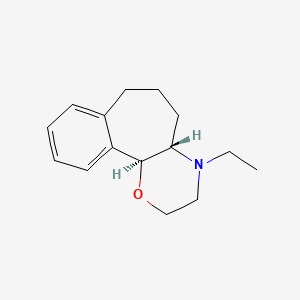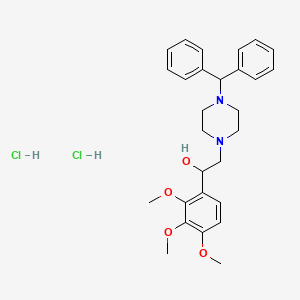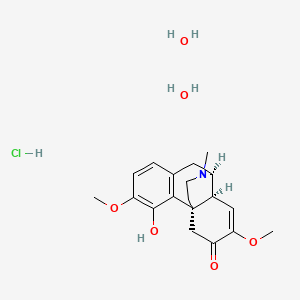
Sinomenine hydrochloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sinomenine hydrochloride dihydrate is a natural isoquinoline alkaloid extracted from the roots and stems of the plant Sinomenium acutum. This compound has been extensively studied for its pharmacological properties, including anti-inflammatory, analgesic, and immunosuppressive effects . It is commonly used in traditional Chinese medicine to treat conditions such as rheumatoid arthritis and other inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sinomenine hydrochloride dihydrate typically involves the extraction of sinomenine from Sinomenium acutum, followed by its conversion to the hydrochloride salt. The process includes steps such as alkalization, extraction, water washing, acid-water stripping, drying, and crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction and purification processes. The use of solvents like ethanol, acetone, and chloroform is common in these methods. The final product is obtained through crystallization, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sinomenine hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the structure of sinomenine, enhancing its pharmacological properties.
Reduction: Reduction reactions are employed to produce derivatives with improved biological activity.
Substitution: Substitution reactions, particularly on the aromatic ring, are used to create novel sinomenine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc amalgam and hydrochloric acid are often used in reduction reactions.
Substitution: Reagents such as bromine and methoxy groups are used in substitution reactions.
Major Products
The major products formed from these reactions include various sinomenine derivatives with enhanced anti-inflammatory and analgesic properties .
Scientific Research Applications
Sinomenine hydrochloride dihydrate has a wide range of scientific research applications:
Mechanism of Action
Sinomenine hydrochloride dihydrate exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Analgesic: The compound reduces pain by modulating the release of histamine and interacting with histamine receptors.
Immunosuppressive: It suppresses the activation of immune cells and reduces the production of reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
Berberine: Another isoquinoline alkaloid with anti-inflammatory and antimicrobial properties.
Tetrandrine: Known for its anti-inflammatory and immunosuppressive effects.
Palmatine: Exhibits anti-inflammatory and antioxidant activities.
Uniqueness
Sinomenine hydrochloride dihydrate is unique due to its specific molecular structure, which allows it to interact with multiple biological targets and pathways. Its ability to modulate immune responses and reduce inflammation makes it particularly valuable in the treatment of rheumatoid arthritis and other inflammatory diseases.
Properties
CAS No. |
6106-69-0 |
|---|---|
Molecular Formula |
C19H28ClNO6 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH.2H2O/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;;;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H;2*1H2/t12-,13+,19-;;;/m1.../s1 |
InChI Key |
BANVYLHEYYLNHA-NRDHZRBOSA-N |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC.O.O.Cl |
Canonical SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


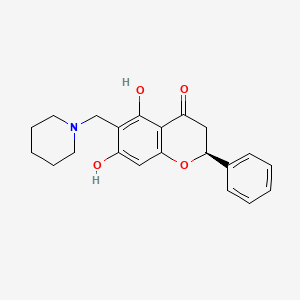


![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
